molecular formula C12H16ClNO2 B7576033 2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide

2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide

Cat. No. B7576033
M. Wt: 241.71 g/mol
InChI Key: WQMLHFLHHPLJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide, commonly known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses and inflammation.

Mechanism of Action

BAY 11-7082 acts as an inhibitor of NF-κB by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. BAY 11-7082 binds covalently to the cysteine residue of IKKβ, a subunit of the IKK complex, and inhibits its kinase activity. This prevents the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, and thus prevents the activation of NF-κB.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and microglia. It has also been shown to induce apoptosis in cancer cells by inhibiting the NF-κB pathway. In addition, BAY 11-7082 has been shown to protect neurons from oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BAY 11-7082 in lab experiments is its potency and specificity as an inhibitor of NF-κB. It has been shown to be more potent than other inhibitors of NF-κB such as sulfasalazine and parthenolide. However, one of the limitations of using BAY 11-7082 is its potential toxicity and off-target effects. It has been shown to induce apoptosis in non-cancerous cells at high concentrations and to inhibit the activity of other kinases such as JNK and p38 MAPK.

Future Directions

There are several future directions for the research on BAY 11-7082. One of the areas of research is the development of more potent and specific inhibitors of NF-κB. Another area of research is the investigation of the role of NF-κB in various diseases and the potential therapeutic benefits of NF-κB inhibition. Furthermore, the use of BAY 11-7082 in combination with other drugs or therapies for the treatment of various diseases is an area of research that needs to be explored. Finally, the investigation of the potential side effects and toxicity of BAY 11-7082 in humans is necessary for its clinical development.

Synthesis Methods

BAY 11-7082 can be synthesized by reacting 2-chloroacetamide with 2-(2-methylpropoxy)aniline in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is obtained in high yield after purification by column chromatography or recrystallization.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. It has been shown to inhibit the activation of NF-κB, which is known to play a critical role in the regulation of inflammation and immune responses. NF-κB is activated in response to various stimuli such as bacterial and viral infections, stress, and injury, and its dysregulation is associated with the pathogenesis of many diseases.

properties

IUPAC Name

2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-9(2)8-16-11-6-4-3-5-10(11)14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMLHFLHHPLJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide

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